molecular formula C8H7NO5 B6256579 2-hydroxy-6-(methoxycarbonyl)pyridine-3-carboxylic acid CAS No. 1378804-22-8

2-hydroxy-6-(methoxycarbonyl)pyridine-3-carboxylic acid

Cat. No.: B6256579
CAS No.: 1378804-22-8
M. Wt: 197.1
InChI Key:
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Description

2-Hydroxy-6-(methoxycarbonyl)pyridine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with hydroxy, methoxycarbonyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-6-(methoxycarbonyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-hydroxy-6-methylpyridine, followed by esterification and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.

Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxycarbonyl group can be substituted under nucleophilic conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amide or thioester derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, 2-hydroxy-6-(methoxycarbonyl)pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with biological macromolecules, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-hydroxy-6-(methoxycarbonyl)pyridine-3-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

  • 2-Hydroxy-6-methylpyridine-3-carboxylic acid
  • 2-Hydroxy-6-ethylpyridine-3-carboxylic acid
  • 2-Hydroxy-6-(ethoxycarbonyl)pyridine-3-carboxylic acid

Comparison: Compared to its analogs, 2-hydroxy-6-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and solubility. This functional group can also affect the compound’s ability to interact with biological targets, potentially enhancing its efficacy in medicinal applications.

Properties

CAS No.

1378804-22-8

Molecular Formula

C8H7NO5

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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